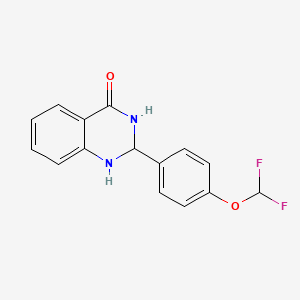
2-(4-(Difluoromethoxy)phenyl)-1,2,3-trihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(Difluoromethoxy)phenyl)acetic acid” has a similar structure . It is a solid at room temperature and has a molecular weight of 202.16 . Another related compound is “4-(Difluoromethoxy)phenyl isocyanate”, which is an organic building block containing an isocyanate group .
Molecular Structure Analysis
The molecular formula of “2-(4-(Difluoromethoxy)phenyl)acetic acid” is C9H8F2O3 . For “2-(Difluoromethoxy)phenyl isothiocyanate”, the molecular weight is 201.19 and the molecular formula is F2CHOC6H4NCS .Physical And Chemical Properties Analysis
“2-(4-(Difluoromethoxy)phenyl)acetic acid” is a solid at room temperature . “2-(Difluoromethoxy)phenyl isothiocyanate” appears as a pale yellow liquid .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Aqueous Phase Supramolecular Synthesis : Quinazolinone derivatives have been synthesized in water under neutral conditions using aldehyde and anthranilamide mediated by b-cyclodextrin, highlighting an eco-friendly approach with high yields and reusability of the catalyst (K. Ramesh et al., 2012).
Photophysical Properties : Studies on 2-styrylquinazolin-4-ones and their difluoro derivatives focused on their synthesis by condensation of 2-methylquinazolin-4-ones with aromatic aldehydes, exploring the effects of difluorination on the photophysical properties (T. V. Trashakhova et al., 2011).
X-ray Diffraction Data : The structural elucidation of quinazolinone derivatives through X-ray diffraction has provided insights into their molecular and crystallographic characteristics, aiding in the understanding of their chemical behavior (J. H. Quintana et al., 2016).
Applications Beyond Drug Use
Catalysis and Organic Synthesis : Quinazolinone derivatives have been applied in catalysis, demonstrating their utility in organic synthesis processes, such as Pd-catalyzed reactions to construct complex molecules (Hidemasa Hikawa et al., 2012).
Fluorescent Properties : The fluorescent properties of quinazolinone derivatives have been investigated, showing potential for applications in materials science and as probes in biochemical research (E. Nosova et al., 2012).
Corrosion Inhibition : Quinazolinones have been studied as corrosion inhibitors for mild steel in acidic media, indicating their potential in industrial applications for protecting metals against corrosion (V. Hemapriya et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-15(17)21-10-7-5-9(6-8-10)13-18-12-4-2-1-3-11(12)14(20)19-13/h1-8,13,15,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXGJAWQSXYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

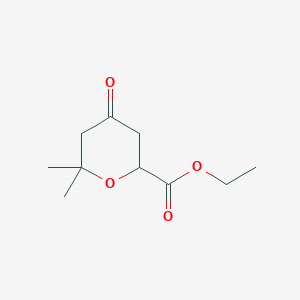
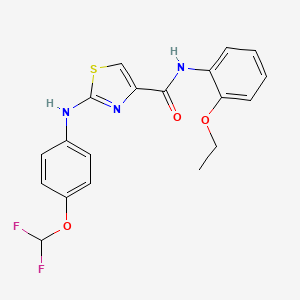
![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate](/img/structure/B2867396.png)
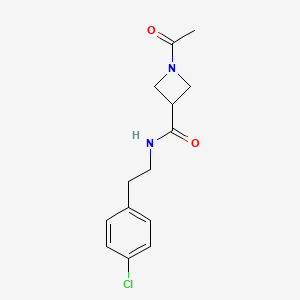
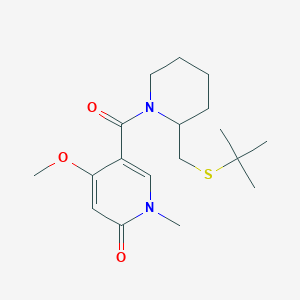


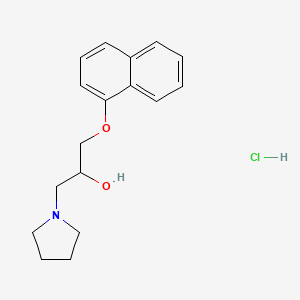

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)
![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)
